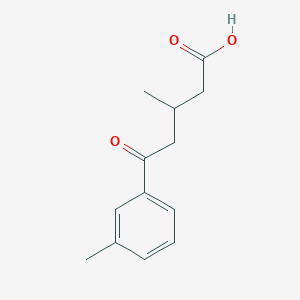

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid, a compound with potential biological significance, is being studied for its various activities, particularly in the context of metabolic pathways and neuroprotection. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- CAS Number : 845781-36-4

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The carbonyl group in the compound can form hydrogen bonds with amino acids in proteins, influencing their activity and stability. Additionally, the presence of methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with cell membranes.

Key Mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition.

- Gene Expression Modulation : It can influence transcription factors, altering gene expression related to metabolic processes.

- Cell Signaling Pathways : The compound's interaction with signaling pathways can affect cellular responses to external stimuli.

1. Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In various studies, it has been shown to mitigate oxidative stress-induced neuronal damage.

- Case Study : In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against hydrogen peroxide-induced cell death by inhibiting apoptotic pathways and reducing oxidative stress markers .

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is under exploration.

3. Cytotoxicity in Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Initial findings indicate selective toxicity towards certain tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 25 | Moderate cytotoxicity |

| MCF-7 (Breast) | 30 | High cytotoxicity |

| A549 (Lung) | 50 | Low cytotoxicity |

In Vitro Studies

In vitro studies have demonstrated that varying concentrations of this compound can lead to significant changes in cellular viability and function:

- At lower concentrations (1–10 µM), the compound exhibited protective effects against oxidative stress.

- Higher concentrations (above 50 µM) resulted in increased cell death, indicating a dose-dependent response .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current research focuses on its metabolic pathways and the effects of chronic exposure.

Propriétés

IUPAC Name |

3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDEXNTZYEKAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374981 |

Source

|

| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-36-4 |

Source

|

| Record name | β,3-Dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-5-(3-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.